molecular formula C22H23FN4O2 B2361790 (3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone CAS No. 2034618-17-0

(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone

Cat. No.: B2361790
CAS No.: 2034618-17-0
M. Wt: 394.45
InChI Key: BVKFRDYJEWZWIA-UHFFFAOYSA-N
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Description

(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone is a useful research compound. Its molecular formula is C22H23FN4O2 and its molecular weight is 394.45. The purity is usually 95%.
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Scientific Research Applications

Neuroprotective Activities

A study by Zhong et al. (2020) explored aryloxyethylamine derivatives for biological activity, with a focus on neuroprotection. Among these, certain compounds showed potential neuroprotective effects against glutamate-induced cell death in PC12 cells and exhibited significant protection against acute cerebral ischemia in mice. These findings suggest the potential for developing new anti-ischemic stroke agents (Zhong, Gao, Xu, Qi, & Wu, 2020).

Antidepressant Potential

Vacher et al. (1999) investigated the oral bioavailability of a structural class of 5-HT1A receptor agonists, focusing on derivatives with enhanced and long-lasting agonist activity. The study found that certain derivatives possessed high affinity and selectivity for 5-HT1A receptors and exhibited potent antidepressant potential in vivo (Vacher, Bonnaud, Funes, Jubault, Koek, Assié, Cosi, & Kleven, 1999).

Antimicrobial and Anticancer Properties

A variety of studies have explored the antimicrobial and anticancer activities of compounds structurally related to (3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone. Kumar et al. (2012), for example, synthesized pyrazoline derivatives showing good antimicrobial activity (Kumar, Meenakshi, Kumar, & Kumar, 2012). Additionally, Vinaya et al. (2011) reported that certain piperidine derivatives displayed antileukemic activity, indicating potential for cancer treatment (Vinaya, Kavitha, Chandrappa, Prasanna, Raghavan, & Rangappa, 2011).

Analgesic Effects

Research by Deseure et al. (2002) examined the analgesic effects of 5-HT(1A) receptor agonists in a rat model of trigeminal neuropathic pain. The study found that certain compounds effectively reduced hyperresponsiveness, suggesting their potential as analgesics (Deseure, Koek, Colpaert, & Adriaensen, 2002).

GPR119 Agonists for Diabetes Treatment

Kubo et al. (2021) developed a novel series of GPR119 agonists as potential treatments for diabetes. Their study focused on optimizing compounds to enhance GPR119 agonist activity and improve pharmacological profiles (Kubo, Takami, Kamaura, Watanabe, Miyashita, Abe, Matsuda, Tsujihata, Odani, Iwasaki, Kitazaki, Murata, & Sato, 2021).

Properties

IUPAC Name

[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-[4-(4-fluorophenyl)-1H-pyrrol-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O2/c1-14-10-21(26-15(2)25-14)29-19-4-3-9-27(13-19)22(28)20-11-17(12-24-20)16-5-7-18(23)8-6-16/h5-8,10-12,19,24H,3-4,9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKFRDYJEWZWIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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